molecular formula C11H10N2O3 B13695002 5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid

5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid

Cat. No.: B13695002
M. Wt: 218.21 g/mol
InChI Key: PTWCFZIRXODSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid (CAS 1370418-90-8) is a high-value heterocyclic building block with significant applications in medicinal chemistry and drug discovery. This compound features a unique molecular architecture comprising an isoxazole ring directly linked to a 3-methylpyridin-2-yl moiety, creating a versatile scaffold for developing novel therapeutic agents. The compound is supplied with a documented molecular weight of 218.21 g/mol and the molecular formula C11H10N2O3 . Isoxazole derivatives are recognized for their diverse biological activities and are frequently employed in pharmaceutical research. These compounds have demonstrated relevance across multiple therapeutic areas, including acting as agonists for the Wnt/β-catenin signaling pathway—a crucial target for various disease mechanisms . Furthermore, isoxazole-containing compounds like 5-amino-3-methyl-isoxazole-4-carboxylic acid have shown promise in the development of peptidomimetics and hybrid α/β-mixed peptides, which can enhance metabolic stability compared to natural peptides . The structural features of this specific compound make it particularly valuable for synthesizing novel chemical entities and exploring structure-activity relationships in drug discovery programs. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5-methyl-3-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-6-4-3-5-12-9(6)10-8(11(14)15)7(2)16-13-10/h3-5H,1-2H3,(H,14,15)

InChI Key

PTWCFZIRXODSOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=NOC(=C2C(=O)O)C

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis of 5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid generally follows a multi-step approach:

  • Construction of the isoxazole ring bearing a methyl group and a carboxylic acid or ester functional group.
  • Introduction or coupling of the 3-methylpyridin-2-yl substituent at the 3-position of the isoxazole ring.
  • Final functional group transformations and purification to yield the target acid.

The key challenge lies in achieving regioselective substitution on the isoxazole ring and maintaining the integrity of the pyridine substituent.

Isoxazole Ring Formation

A well-documented approach to synthesizing 5-methylisoxazole-4-carboxylic acid derivatives involves the cyclization of β-ketoesters with hydroxylamine derivatives under controlled conditions.

Stepwise Process Example (Adapted from Patent US20030139606A1):

Step Reagents & Conditions Product/Intermediate Notes
(a) Ethylacetoacetate + Triethylorthoformate + Acetic anhydride, 75–150 °C Ethyl ethoxymethyleneacetoacetic ester Formation of enol ether intermediate
(b) Ethyl ethoxymethyleneacetoacetic ester + Hydroxylamine sulfate + Sodium acetate or trifluoroacetate salt, −20 to 10 °C Ethyl-5-methylisoxazole-4-carboxylate Cyclization to isoxazole ring
(c) Strong acid hydrolysis (e.g., HCl) 5-Methylisoxazole-4-carboxylic acid Ester hydrolysis to acid
(d) Thionyl chloride (SOCl2) 5-Methylisoxazole-4-carbonyl chloride Acid chloride formation for further coupling

This method provides a robust route to the isoxazole core with a methyl substituent at position 5 and a carboxylic acid group at position 4. The temperature control during cyclization is critical to minimize by-products and isomeric impurities.

Alternative Synthetic Approaches

Other synthetic routes reported for related isoxazole derivatives include:

Reaction Conditions and Optimization

Reaction Step Key Parameters Typical Conditions Remarks
Cyclization to isoxazole Temperature, pH, catalyst −20 to 10 °C; hydroxylamine sulfate; sodium acetate buffer Low temperature favors selectivity
Ester hydrolysis Acid strength, temperature Strong acid (HCl), reflux Complete conversion to acid
Acid chloride formation SOCl2, temperature Room temp to 50 °C Moisture sensitive; inert atmosphere recommended
Coupling with pyridine derivative Catalyst, solvent, temperature Lewis acid catalysts (e.g., indium triflate); 0–50 °C Optimize to maximize yield and minimize side reactions

Purification and Characterization

  • Purification : Recrystallization from suitable solvents (e.g., ethyl acetate, methanol) or chromatographic techniques (silica gel column chromatography) are used to isolate pure 5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid.
  • Characterization : Confirmed by NMR (¹H, ¹³C), HRMS, IR spectroscopy (carboxylic acid stretch ~1700 cm⁻¹, isoxazole ring vibrations), and X-ray crystallography if crystalline samples are obtained.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Ethylacetoacetate route (Patent US20030139606A1) Ethylacetoacetate, triethylorthoformate, hydroxylamine sulfate Acetic anhydride, sodium acetate, strong acid, SOCl2 75–150 °C (step a); −20 to 10 °C (step b); reflux (step c); room temp (step d) 70–85 (for isoxazole acid) Well-established for 5-methylisoxazole-4-carboxylic acid core
Nucleophilic addition of isoxazole carbohydrazide with aromatic aldehyde 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, 3-methylpyridine-2-carboxaldehyde Indium(III) triflate catalyst Room temp to mild heating 63–81 Suitable for introducing 3-methylpyridin-2-yl substituent
Halogenation and substitution (related isoxazole derivatives) 5-(diethoxymethyl)-3-methylisoxazole Methanesulfonyl chloride, iodosuccinimide Room temp to reflux Not specified Provides halogenated intermediates for further coupling

Industrial and Scale-Up Considerations

  • Use of continuous flow reactors can improve heat and mass transfer, enhancing yield and purity.
  • Catalyst selection and recycling are important for cost-effectiveness and environmental impact.
  • Avoidance of hazardous reagents or by-products (e.g., minimizing use of thionyl chloride or heavy metals) is desirable.
  • Purification protocols must be optimized for scalability, favoring crystallization over chromatography when possible.

The preparation of 5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid is achievable through multi-step synthetic routes involving isoxazole ring formation followed by introduction of the 3-methylpyridin-2-yl substituent. The most established method for the isoxazole core involves cyclization of ethylacetoacetate derivatives with hydroxylamine under controlled temperature, followed by hydrolysis and functional group transformations. Coupling strategies using nucleophilic addition of isoxazole carbohydrazides with pyridine aldehydes under Lewis acid catalysis provide effective means to install the heteroaryl substituent.

Optimizing reaction parameters such as temperature, catalysts, and purification techniques is essential to maximize yield and product purity. Industrial scale-up benefits from continuous flow techniques and environmentally benign reagents.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent at the 3-position of the isoxazole ring significantly influences the compound’s electronic and steric properties. Key analogs include:

Compound Name Substituent at 3-Position Key Characteristics Reference
Target Compound 3-methylpyridin-2-yl Combines pyridine’s basicity with methyl-enhanced lipophilicity; moderate solubility. -
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid 2-chlorophenyl Electron-withdrawing Cl increases electrophilicity; lower solubility (logP not reported).
5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid 2-thienyl Thiophene’s sulfur atom enhances π-electron density; logP = 1.58 (moderate lipophilicity).
5-Methyl-3-(2,4,6-trimethylphenyl)isoxazole-4-carboxylic acid 2,4,6-trimethylphenyl Bulky substituent increases steric hindrance; used in asymmetric synthesis.
  • Pyridine vs. The 3-methyl group on pyridine may slightly enhance lipophilicity, balancing solubility and membrane permeability .
  • Electron Effects : Chlorophenyl substituents (e.g., 2-chlorophenyl) increase electrophilicity, which can enhance reactivity in coupling reactions or receptor binding .

Physicochemical Properties

  • Solubility and logP : The thienyl analog (logP = 1.58) offers moderate lipophilicity, while the pyridyl group in the target compound may provide better aqueous solubility due to nitrogen’s hydrogen-bonding capacity. Chlorophenyl analogs likely have lower solubility due to halogenated hydrophobicity .
  • Analytical Methods : Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates isoxazole derivatives, as demonstrated for 5-methyl-3-(2-thienyl)isoxazole-4-carboxylic acid .

Biological Activity

5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid is a heterocyclic compound with promising biological activities. This article explores its structural characteristics, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Structural Characteristics

The compound has the molecular formula C11H10N2O3C_{11}H_{10}N_{2}O_{3} and a molecular weight of 218.21 g/mol. Its structure features an isoxazole ring fused with a pyridine moiety, which contributes to its unique chemical properties and biological activities. The presence of both methyl groups and a carboxylic acid functional group enhances its reactivity and interaction with biological targets .

Biological Activity Overview

Compounds within the isoxazole class, including 5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid, have been reported to exhibit various pharmacological effects:

  • Antiviral Activity : Isoxazole derivatives have shown potential as antiviral agents. For instance, studies indicate that similar compounds possess inhibitory effects against viruses such as the herpes simplex virus (HSV) and tobacco mosaic virus (TMV) .
  • Antibacterial Effects : The compound may also demonstrate antibacterial properties, similar to other nitrogen heterocycles that have been effective against bacterial infections like Staphylococcus aureus .

The exact mechanisms of action for 5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid remain under investigation. However, it is believed that these compounds interact with specific enzymes or receptors within biological systems, which could lead to their therapeutic effects.

Research Findings

  • Antiviral Studies : A study highlighted the antiviral activity of various isoxazole derivatives against TMV, showing significant efficacy at concentrations as low as 500 μg/mL. The compounds exhibited curative activities of approximately 56% to 69% against viral infections .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of isoxazole derivatives, revealing that some exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating their potential as new antibacterial agents .

Table: Comparative Biological Activities of Isoxazole Derivatives

Compound NameActivity TypeEfficacyReference
A-87380Neuraminidase InhibitorHigh
Compound 5Anti-HSV-1Significant
Compound 6Antiviral against TMVHigh
Pyrrole DerivativesAntibacterial (S. aureus)MIC: 3.12 μg/mL

Potential Applications

The unique properties of 5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid suggest several potential applications in drug development:

  • Antiviral Drugs : Given its activity against viral pathogens, further development could lead to effective antiviral therapies.
  • Antibacterial Agents : Its antibacterial properties may be leveraged in creating novel antibiotics to combat resistant strains of bacteria.

Q & A

Q. What are the validated analytical methods for purity assessment of 5-methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid?

A reverse-phase HPLC method using a Newcrom R1 column (low silanol activity) is recommended. Mobile phases typically include acetonitrile/water with phosphoric acid (0.1% v/v). For MS compatibility, replace phosphoric acid with formic acid. Parameters:

ColumnMobile PhaseFlow RateDetection
Newcrom R1 (3 µm for UPLC)MeCN:H₂O:H₃PO₄ (45:55:0.1)1.0 mL/minUV 254 nm
This method supports preparative isolation of impurities and pharmacokinetic studies .

Q. How can structural ambiguities in the isoxazole-pyridine hybrid system be resolved?

Combine X-ray crystallography (for solid-state conformation) with NMR spectroscopy (solution-state dynamics). Key NMR signals:

  • Pyridine protons: δ 8.5–9.0 ppm (aromatic region).
  • Isoxazole protons: δ 6.5–7.2 ppm (coupled with pyridine ring currents). Computational tools like DFT optimize geometry and predict hydrogen-bonding patterns (e.g., O–H⋯O dimers in crystal packing) .

Q. What are common synthetic routes for this compound?

A cyclocondensation approach is typical:

  • React 3-methylpyridine-2-carbaldehyde with hydroxylamine to form an oxime.
  • Cyclize with methyl acetoacetate under acidic conditions (e.g., H₂SO₄).
  • Hydrolyze the ester to the carboxylic acid using NaOH/EtOH. Yields range from 40–65%, with purity >95% after recrystallization (DMF/acetic acid) .

Advanced Research Questions

Q. How to address contradictory bioactivity data in kinase inhibition assays?

Contradictions may arise from solvent-dependent conformational changes or assay interference (e.g., chelation with metal ions). Mitigation strategies:

  • Use orthogonal assays (SPR, ITC) to validate binding.
  • Perform molecular dynamics simulations to assess solvent effects on ligand-receptor interactions.
  • Include negative controls with structurally similar but inactive analogs (e.g., 5-ethyl-4-methylisoxazole derivatives) .

Q. What strategies improve selectivity for biological targets (e.g., COX-2 vs. COX-1)?

Structure-based drug design :

  • Modify the pyridine substituent (e.g., 4-methyl vs. 4-fluoro) to alter steric/electronic profiles.
  • Introduce sulfonamide or trifluoromethyl groups to enhance hydrophobic interactions.
  • Test derivatives in a panel of related enzymes to map structure-activity relationships (SAR). Example optimization results:
DerivativeCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Ratio
Parent compound0.812.515.6
4-Fluoro analog0.525.050.0

Q. How to resolve low aqueous solubility during in vivo studies?

  • Prodrug approach : Synthesize ethyl or methyl esters (e.g., methyl 5-(4-pyridyl)isoxazole-3-carboxylate) for improved lipophilicity. Hydrolyze in vivo via esterases .
  • Nanoparticle formulation : Use PEGylated liposomes (size: 80–120 nm) to enhance bioavailability. Loading efficiency >85% at pH 7.4 .

Methodological Challenges

Q. Why do chromatographic separations show variability in retention times?

Variability stems from pH-sensitive silanol interactions in conventional columns. Solutions:

  • Use mixed-mode columns (e.g., Newcrom AH with ion-pairing ligands) for consistent retention.
  • Adjust mobile phase pH to 2.5–3.0 to suppress silanol activity.
  • Validate method robustness across three independent laboratories .

Q. How to validate synthetic intermediates with isoxazole ring instability?

  • Monitor reaction progress via in-situ FTIR (C=O stretch at 1720 cm⁻¹ for carboxylic acid).
  • Avoid prolonged heating (>80°C) to prevent ring-opening.
  • Stabilize intermediates via lyophilization (storage at -20°C under argon) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.